molecular formula C13H18O B7873969 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol

1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7873969
M. Wt: 190.28 g/mol
InChI Key: JSKAZCPGMPJVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (CAS 1183751-82-7) is a high-purity chemical compound supplied for research and development purposes. This organic building block, with the molecular formula C13H18O and a molecular weight of 190.28 g/mol, features a tertiary alcohol core flanked by a cyclopropyl group and a 3,5-dimethylphenyl moiety. This specific structure makes it a versatile intermediate in synthetic organic chemistry. While direct applications for this specific compound are not extensively documented in public literature, its structural features are highly relevant in medicinal chemistry. Compounds containing cyclopropyl and substituted phenyl groups are frequently explored as key scaffolds in pharmaceutical development. For instance, cyclopropane-containing structures are investigated in the synthesis of C-glucoside derivatives for the treatment of diabetes . Furthermore, the 3,5-dimethylphenyl group is a common aromatic system found in various synthetic targets, including aryl-alkyl ketones, which are significant intermediates in the production of pharmaceuticals and fragrances . The tert-alcohol functional group provides a handle for further chemical transformations, allowing researchers to functionalize the molecule for the synthesis of more complex target compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1-(3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-12(7-9)13(3,14)11-4-5-11/h6-8,11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKAZCPGMPJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyclopropyl Alcohol Chemistry

Cyclopropyl (B3062369) alcohols are a class of organic compounds known for their unique chemical properties stemming from the inherent strain of the three-membered ring. This strain makes them susceptible to a variety of ring-opening reactions, which can be harnessed by synthetic chemists to create diverse molecular structures. The reactivity of the cyclopropyl group, coupled with the functionality of the hydroxyl group, allows these molecules to serve as versatile building blocks in organic synthesis. Depending on the reaction conditions and the nature of the substituents, cyclopropyl alcohols can undergo transformations to yield a range of products, including larger rings, linear chains with specific functional groups, and various heterocyclic compounds. The specific reactivity of 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695) is a direct extension of this chemical principle, where the aryl and ethyl groups attached to the carbinol center influence the outcome of its transformations.

Significance of Dimethylphenyl Moieties in Chemical Synthesis

The dimethylphenyl group, specifically the 3,5-disubstituted isomer, is a common structural motif in organic chemistry that imparts specific steric and electronic properties to a molecule. The two methyl groups on the phenyl ring increase its lipophilicity and can provide steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions occurring at nearby functional groups. Furthermore, the electron-donating nature of the methyl groups can modulate the reactivity of the aromatic ring itself. In the context of 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695), the dimethylphenyl moiety plays a crucial role in the electronic environment of the tertiary alcohol and can influence the stability of intermediates formed during its reactions. The presence of this group is also significant in the broader context of medicinal chemistry and material science, where substituted phenyl rings are fundamental components of many bioactive molecules and functional materials. For instance, the 4-chloro-3,5-dimethylphenyl group is a key interaction component in certain potent inhibitors of myeloid cell leukemia 1 (Mcl-1), a promising target in cancer therapy. acs.org

Overview of Current Research Trajectories Involving 1 3,5 Dimethylphenyl 1 Cyclopropyl Ethanol

Current research involving 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695) is primarily focused on its application as a precursor in novel synthetic methodologies. A significant research trajectory is its use in ring-opening/annulation reactions to synthesize functionalized thiophenes. semanticscholar.org Thiophenes are an important class of sulfur-containing heterocycles with wide applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govmdpi.comorganic-chemistry.org

A study by Wang et al. demonstrated a concise method for synthesizing thiophene (B33073) aldehydes from various cyclopropyl (B3062369) ethanol derivatives, including 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol, using potassium sulfide (B99878). semanticscholar.org In this process, the cyclopropyl ethanol undergoes a ring-opening and subsequent annulation with the sulfur source to form the thiophene ring. This synthetic route is notable for its efficiency and the accessibility of the starting materials.

The synthesis of this compound itself is achieved through a standard Grignard reaction, as detailed in the supporting information of the study. semanticscholar.org

Synthesis of this compound

Reactant 1 Reactant 2 Reagents Solvent Yield

The characterization of the resulting yellow oil was confirmed by NMR spectroscopy. semanticscholar.org

¹H and ¹³C NMR Data for this compound

Type Solvent Chemical Shifts (δ) in ppm
¹H NMR CDCl₃ 7.11 (s, 2H), 6.85 (s, 1H), 2.54 (s, 3H), 2.29 (s, 3H), 1.90 (s, 1H), 1.42 (s, 3H), 1.20-1.17 (m, 1H)

Rationale and Scope of Academic Investigation

Strategic Approaches to Cyclopropyl Alcohol Synthesis

The creation of the core 1-aryl-1-cyclopropyl ethanol structure can be approached from several distinct retrosynthetic pathways. The most direct method involves the formation of the bond between the cyclopropyl group and the carbinol carbon. Alternative strategies might involve constructing the cyclopropane (B1198618) ring on a precursor molecule that already contains the desired carbon skeleton.

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and a primary route for synthesizing secondary and tertiary alcohols. nih.govwisc.edu The general mechanism involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.com This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol. wisc.eduorganicchemistrytutor.com

For the specific synthesis of 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol, this strategy can be implemented in two primary ways:

Addition of a Cyclopropyl Grignard Reagent to an Aryl Ketone: This involves the reaction of a cyclopropylmagnesium halide (e.g., cyclopropylmagnesium bromide) with 3',5'-dimethylacetophenone. The nucleophilic cyclopropyl group attacks the carbonyl carbon of the ketone to form the desired tertiary alcohol.

Addition of an Alkyl Grignard Reagent to a Cyclopropyl Ketone: This pathway utilizes cyclopropyl 3,5-dimethylphenyl ketone as the electrophile. chemsrc.com An alkyl Grignard reagent, such as methylmagnesium bromide, then acts as the nucleophile, adding to the carbonyl to form the target compound.

A documented synthesis of this compound utilizes the addition of cyclopropylmagnesium bromide to a deoxybenzoin (B349326) precursor, resulting in a 66% yield. rsc.org The versatility of the Grignard reaction allows for the synthesis of a wide array of tertiary alcohols by varying the ketone and organometallic reagent. researchgate.net

Retrosynthetic ApproachKetone PrecursorGrignard ReagentProduct
Path A 3',5'-DimethylacetophenoneCyclopropylmagnesium BromideThis compound
Path B Cyclopropyl 3,5-dimethylphenyl ketoneMethylmagnesium BromideThis compound

Beyond Grignard reagents, other methodologies exist for the synthesis of cyclopropyl alcohols. These often involve the formation of the cyclopropane ring itself as a key step. wikipedia.org

Simmons-Smith Cyclopropanation: This classic reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. ethz.chthermofisher.com To synthesize the target alcohol, a precursor such as 1-(3,5-dimethylphenyl)prop-1-en-1-ol would be required. The reaction is stereospecific, with the stereochemistry of the alkene being conserved in the cyclopropane product. masterorganicchemistry.comwikipedia.org

Carbene Additions: Free carbenes, generated from sources like diazomethane (B1218177) or the alpha-elimination of a haloform with a strong base, can add across a double bond to form a cyclopropane. masterorganicchemistry.comlibretexts.org This method, while effective, often requires careful handling of hazardous reagents like diazomethane. masterorganicchemistry.com

Corey-Chaykovsky Reaction: This method uses a sulfur ylide to react with an α,β-unsaturated ketone, such as (E)-1-(3,5-dimethylphenyl)prop-2-en-1-one, to generate a cyclopropyl ketone. The resulting ketone can then be reduced or reacted with an organometallic reagent to yield the desired alcohol. This approach is particularly useful for synthesizing donor-acceptor cyclopropanes. nih.gov

Kulinkovich Reaction: This reaction forms cyclopropanols from esters using Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.org While this typically produces cyclopropanols, modifications could potentially be adapted for more complex structures.

Precursor Design and Synthesis for this compound

The success of the primary synthetic route via Grignard addition is highly dependent on the efficient preparation of the key precursors: the ketone and the cyclopropyl nucleophile.

The primary ketone precursor is cyclopropyl 3,5-dimethylphenyl ketone. chemsrc.com A standard method for its synthesis is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic compound, in this case, 1,3-dimethylbenzene (m-xylene), with an acylating agent like cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme: Friedel-Crafts Acylation 1,3-Dimethylbenzene + Cyclopropanecarbonyl chloride --(AlCl₃)--> Cyclopropyl 3,5-dimethylphenyl ketone

Alternatively, if the synthetic strategy involves the addition of a cyclopropyl nucleophile, the required precursor would be 3',5'-dimethylacetophenone. This can be synthesized via a similar Friedel-Crafts acylation of 1,3-dimethylbenzene using acetyl chloride.

The most common cyclopropyl nucleophile used in these syntheses is cyclopropylmagnesium bromide, a Grignard reagent. Its preparation involves the reaction of magnesium metal turnings with cyclopropyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comnih.gov

The formation of this reagent is sensitive to reaction conditions. Key considerations include:

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water, which will quench the reagent. youtube.com All glassware and solvents must be rigorously dried.

Initiation: The reaction between magnesium and the alkyl halide can sometimes be difficult to initiate. Small amounts of initiators like iodine, 1,2-dibromoethane, or pre-crushed magnesium can be used to activate the magnesium surface. google.comorgsyn.org

Solvent: Ethereal solvents are crucial as they solvate the magnesium species, stabilizing the Grignard reagent. THF is often preferred over diethyl ether for its higher boiling point and better solvating ability. orgsyn.org

ParameterConditionRationale / NotesReference
Reactants Cyclopropyl Bromide, Magnesium TurningsMolar ratio of bromide to magnesium is typically 1:1.1 to 1:1.5. google.com
Solvent Anhydrous Diethyl Ether or THFSolvates and stabilizes the organomagnesium complex. nih.govorgsyn.org
Initiator Iodine or 1,2-dibromoethaneActivates the magnesium surface to start the reaction. google.comorgsyn.org
Temperature 40-60 °CControlled to maintain a steady reaction rate without excessive solvent loss. google.com
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.

Optimization of Reaction Conditions and Yields

Optimizing the Grignard addition step is critical for maximizing the yield and purity of this compound. Several factors can be systematically varied. researchgate.net

Solvent Choice: The choice of solvent can impact reagent solubility and reaction rates. While THF is common, other ethers like cyclopentyl methyl ether (CPME) have been explored as higher-boiling, safer alternatives that can improve reaction efficiency. d-nb.info

Temperature Control: Grignard additions are typically exothermic. Reactions are often initiated at 0 °C and then allowed to warm to room temperature to ensure controlled addition and minimize side reactions, such as enolization of the ketone.

Rate of Addition: Slow, dropwise addition of the Grignard reagent to the ketone (or vice versa) is crucial. This maintains a low concentration of the nucleophile, preventing side reactions and controlling the exotherm.

Reagent Purity: The purity of the magnesium and the absence of moisture are paramount for achieving high yields in Grignard reagent formation. youtube.com The ketone precursor must also be pure and free of acidic contaminants.

Workup Procedure: The reaction is typically quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. This protonates the alkoxide intermediate to form the alcohol while being weakly acidic enough to avoid degradation of the product.

A reported synthesis of the target compound achieved a 66% yield, which suggests that while the reaction is effective, there is potential for optimization by carefully controlling these parameters. rsc.org

Solvent Effects in Cyclopropyl Alcohol Formation

Ethereal solvents are paramount for the formation and reactivity of Grignard reagents. Solvents like diethyl ether and tetrahydrofuran (THF) are effective at solvating the magnesium center of the Grignard reagent, forming a stable complex that enhances its nucleophilicity. nih.govresearchgate.net The regioselectivity of Grignard additions can be solvent-dependent; for instance, in reactions with certain unsaturated ketones, diethyl ether may favor 1,2-addition while THF can promote 1,4-addition. researchgate.net For the synthesis of this compound from cyclopropyl methyl ketone, a 1,2-addition is required, making the choice of ether crucial.

While ethers are standard, alternative solvents have been explored to improve safety, cost-effectiveness, and reaction efficiency. 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has emerged as a superior alternative to THF and diethyl ether in many Grignard reactions, often suppressing side reactions like Wurtz coupling. researchgate.net The use of non-polar co-solvents like toluene (B28343) can sometimes accelerate reactions of Grignard reagents with certain substrates, although this effect is highly specific to the reactants involved. researchgate.net

The impact of solvent on the reaction can be summarized in the following table:

SolventRole in Grignard ReactionPotential Impact on Synthesis of this compound
Diethyl Ether Stabilizes Grignard reagent through coordination; relatively low boiling point.Standard choice, promotes the necessary 1,2-addition to the ketone. nih.govresearchgate.net
Tetrahydrofuran (THF) Stronger Lewis base than diethyl ether, better at solvating the Grignard reagent.Excellent for reagent formation and reaction; may influence regioselectivity in complex substrates. researchgate.netrsc.org
2-Methyltetrahydrofuran (2-MeTHF) Greener alternative to THF with a higher boiling point and lower water miscibility.Can improve overall process efficiency and reduce by-products. researchgate.net
Toluene/Ether Mixtures Non-coordinating solvent used to modify reaction conditions.May accelerate the reaction rate but can also lead to reagent precipitation if the ether concentration is too low. researchgate.net

Temperature and Stoichiometric Considerations

Control over temperature and stoichiometry is fundamental to maximizing the yield and purity of this compound. Grignard reactions are highly exothermic, necessitating careful temperature management to prevent side reactions.

Temperature: The initial addition of the ketone to the Grignard reagent is typically performed at a low temperature, such as 0 °C, to control the reaction rate and dissipate heat effectively. rsc.org This minimizes side reactions like enolization of the ketone and Wurtz coupling of the Grignard reagent. After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion. rsc.org For specific catalytic systems, particularly in asymmetric synthesis, much lower temperatures (e.g., -94 °C to -20 °C) may be required to achieve high levels of stereoselectivity. researchgate.net

Stoichiometry: In the synthesis of tertiary alcohols from ketones and Grignard reagents, a slight molar excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is commonly used. This ensures the complete consumption of the more valuable ketone starting material. Using a large excess of the Grignard reagent is generally avoided as it can complicate the purification process and increase the potential for side reactions. When adding Grignard reagents to esters, at least two equivalents are necessary because the initial addition forms a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com However, for the synthesis from cyclopropyl methyl ketone, a slight excess of the 3,5-dimethylphenylmagnesium bromide is sufficient.

ParameterTypical ConditionRationale
Initial Temperature 0 °CControls exothermic reaction, minimizes side reactions (e.g., enolization). rsc.org
Reaction Temperature Room TemperatureEnsures the reaction proceeds to completion after the initial controlled addition. rsc.org
Stoichiometry (Grignard:Ketone) ~1.2 : 1.0Ensures complete conversion of the ketone without excessive waste or purification issues.

Stereoselective and Enantioselective Synthetic Pathways

The tertiary alcohol this compound contains a stereocenter, making it a chiral molecule. Consequently, its synthesis can be approached using methods that control the formation of a specific enantiomer, which is crucial for applications in pharmaceuticals and materials science.

Chiral Reagents and Auxiliaries in Synthesis

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral tertiary alcohols, an auxiliary can be attached to either the ketone or the nucleophile. For instance, a ketone could be derivatized with a chiral auxiliary like a proline derivative. nih.gov The auxiliary would sterically hinder one face of the carbonyl group, forcing the incoming cyclopropyl Grignard reagent to attack from the less hindered face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantioenriched this compound.

MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliary A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction.High diastereoselectivity is often achievable; methodology is well-established. tcichemicals.comRequires additional synthetic steps (attachment/removal); stoichiometric use of the chiral auxiliary.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis is a more efficient and atom-economical approach to producing enantiomerically enriched compounds. This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product.

For the synthesis of this compound, this would typically involve the asymmetric addition of a nucleophile to cyclopropyl 3,5-dimethylphenyl ketone. While the direct catalytic asymmetric addition of Grignard reagents is challenging, related reactions have been developed. For example, the catalytic asymmetric addition of organozinc reagents to ketones in the presence of a chiral ligand can provide enantioenriched tertiary alcohols.

Another advanced approach involves the catalytic asymmetric rearrangement of prochiral cyclopropylcarbinols. researchgate.netnih.gov In a related hypothetical scenario, a prochiral precursor could be synthesized and then treated with a chiral catalyst, such as a chiral N-triflyl phosphoramide, to induce an asymmetric transformation leading to the desired chiral alcohol. researchgate.netnih.gov Furthermore, chiral N,N'-dioxide-scandium(III) complexes have proven effective in catalyzing asymmetric ring-opening reactions of cyclopropyl ketones, demonstrating the potential of chiral Lewis acid catalysis in controlling stereochemistry in reactions involving cyclopropyl carbonyl compounds. nih.govrsc.org

Catalytic ApproachCatalyst ExampleMechanismPotential for this compound
Asymmetric Organozinc Addition Chiral amino alcohols, BINOL derivativesA chiral ligand complexes with the organozinc reagent, creating a chiral environment for the nucleophilic addition to the ketone.Applicable to the addition of dicyclopropylzinc to 3',5'-dimethylacetophenone.
Chiral Lewis Acid Catalysis Chiral N,N'-Dioxide-Metal ComplexesThe chiral Lewis acid coordinates to the ketone's carbonyl oxygen, activating it and shielding one face from nucleophilic attack.A promising strategy for the enantioselective addition of a cyclopropyl nucleophile to 3',5'-dimethylacetophenone. nih.govrsc.org
Asymmetric Rearrangement Chiral Phosphoramide CatalystA chiral acid catalyst promotes the formation of a prochiral cyclopropylcarbinyl cation, which is then trapped enantioselectively. researchgate.netnih.govAn indirect but powerful method starting from a related prochiral cyclopropylcarbinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, offering precise information about the hydrogen and carbon frameworks of the molecule.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, methyl, hydroxyl, and cyclopropyl protons. rsc.org

The aromatic region displays two singlets at δ 7.11 and δ 6.85 ppm. The signal at δ 7.11 ppm integrates to two protons and is assigned to the two equivalent H-2' and H-6' protons of the 3,5-dimethylphenyl ring. The singlet at δ 6.85 ppm, integrating to one proton, corresponds to the H-4' proton. The singlets arise because there are no adjacent protons to cause splitting.

The two methyl groups attached to the aromatic ring are observed as sharp singlets at δ 2.29 ppm. The hydroxyl proton (-OH) appears as a singlet at δ 1.90 ppm. The methyl group attached to the chiral carbon (C-1) resonates as a singlet at δ 1.42 ppm.

The cyclopropyl group protons exhibit a complex pattern. A multiplet is reported between δ 1.20-1.17 ppm, corresponding to the methine proton (H-1''). rsc.org However, a complete characterization would also include the diastereotopic methylene (B1212753) protons of the cyclopropyl ring, which typically appear as complex multiplets in the upfield region (approximately δ 0.3-0.6 ppm), as seen in structurally similar compounds like 1-cyclopropyl-1-phenylethanol. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound.
Proton AssignmentChemical Shift (δ, ppm) rsc.orgMultiplicityIntegration
H-2', H-6'7.11s (singlet)2H
H-4'6.85s (singlet)1H
Ar-CH₃2.29s (singlet)6H
OH1.90s (singlet)1H
C(1)-CH₃ (H-2)1.42s (singlet)3H
Cyclopropyl CH (H-1'')1.20-1.17m (multiplet)1H
Cyclopropyl CH₂ (H-2'', H-3'')Not Reported (Predicted ~0.3-0.6 ppm)m (multiplet)4H

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows ten distinct carbon signals, consistent with its molecular structure. rsc.org

The aromatic carbons are observed in the downfield region. The quaternary carbon C-1' appears at δ 148.1 ppm, while the two methyl-substituted carbons (C-3' and C-5') resonate at δ 137.0 ppm. The signals for the C-2'/C-6' and C-4' carbons are found at δ 125.9 ppm and δ 128.3 ppm, respectively.

The chiral quaternary carbon (C-1), bearing the hydroxyl group, is identified by its signal at δ 74.5 ppm. The attached methyl carbon (C-2) appears at δ 48.6 ppm. The two equivalent aromatic methyl carbons resonate at δ 21.0 ppm.

The carbons of the cyclopropyl ring are observed in the upfield region. The methine carbon (C-1'') is found at δ 20.9 ppm, while the two methylene carbons (C-2'' and C-3'') give signals at δ 1.6 and δ 0.7 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound.
Carbon AssignmentChemical Shift (δ, ppm) rsc.org
C-1'148.1
C-3', C-5'137.0
C-4'128.3
C-2', C-6'125.9
C-1 (Chiral Center)74.5
C-248.6
Ar-CH₃21.0
C-1''20.9
C-2'', C-3''1.6, 0.7

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the cyclopropyl methine proton (H-1'') and the adjacent cyclopropyl methylene protons (H-2''/H-3''). No other significant correlations would be anticipated due to the high degree of substitution and lack of adjacent protons on the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would link the ¹H signals to their corresponding ¹³C signals, confirming the assignments in Tables 1 and 2. For instance, the aromatic proton signal at δ 7.11 would correlate with the carbon signal at δ 125.9, and the methyl proton signal at δ 1.42 would correlate with the carbon signal at δ 48.6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Key expected correlations include:

The methyl protons (H-2, δ 1.42) to the chiral carbon (C-1, δ 74.5), the cyclopropyl methine carbon (C-1'', δ 20.9), and the aromatic quaternary carbon (C-1', δ 148.1).

The aromatic protons (H-2'/H-6', δ 7.11) to the neighboring aromatic carbons (C-3'/C-5' and C-4') and the quaternary carbon C-1'.

The aromatic methyl protons (δ 2.29) to the aromatic carbons they are attached to (C-3'/C-5', δ 137.0) and the adjacent aromatic carbons (C-2'/C-6' and C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would be useful for confirming stereochemistry and spatial relationships. For example, correlations would be expected between the methyl protons (H-2) and both the cyclopropyl methine proton (H-1'') and the ortho-aromatic protons (H-2'/H-6'), indicating their spatial closeness around the chiral center.

Stereochemical Elucidation via NMR Anisotropy (if applicable)

The compound this compound possesses a stereogenic center at C-1, making it a chiral molecule that exists as a pair of enantiomers. While standard NMR techniques cannot distinguish between enantiomers, NMR anisotropy methods can be employed for stereochemical elucidation.

This typically involves reacting the racemic alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. These diastereomers have distinct NMR spectra. The magnetic anisotropy of the phenyl group in the Mosher's acid reagent creates a shielding/deshielding cone. Protons of the alcohol moiety that fall within this cone in the different diastereomers will exhibit different chemical shifts (Δδ = δS - δR). By analyzing these chemical shift differences, particularly for protons near the stereocenter, the absolute configuration of the original alcohol can be determined. For this molecule, significant chemical shift differences would be expected for the methyl (H-2) and cyclopropyl (H-1'') protons in the resulting diastereomeric esters.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₃H₁₈O. The calculated exact mass for the neutral molecule is 190.1358 u.

Under HRMS analysis, the molecular ion ([M]⁺•) would be observed with a very precise m/z value, allowing for the unambiguous confirmation of its elemental composition.

Predicted Fragmentation Pathway:

In electron ionization mass spectrometry (EI-MS), the molecular ion of a tertiary benzylic alcohol is often unstable. The fragmentation is typically dominated by cleavages adjacent to the oxygen atom and the aromatic ring.

Alpha-Cleavage: The most favorable fragmentation would be the cleavage of the bond between C-1 and the cyclopropyl group, which is the largest substituent. This would result in the loss of a cyclopropyl radical (•C₃H₅) to form a resonance-stabilized oxonium ion at m/z 149.1017 (C₁₀H₁₃O⁺). This is often the base peak.

Loss of Methyl Group: A less favorable alpha-cleavage involves the loss of a methyl radical (•CH₃) to yield an ion at m/z 175.1123 (C₁₂H₁₅O⁺).

Dehydration: Loss of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment ion at m/z 172.1252 (C₁₃H₁₆⁺•).

Benzylic Cleavage with Rearrangement: Cleavage of the C1-aryl bond could lead to the formation of a 3,5-dimethylphenyl radical and a C₄H₇O⁺ ion at m/z 71.0497.

The precise masses of these fragments, as determined by HRMS, would provide strong evidence for the proposed structure and fragmentation pathways.

Table 3: Predicted HRMS Data for Key Ions of this compound.
IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺•C₁₃H₁₈O⁺•190.1358Molecular Ion
[M - •CH₃]⁺C₁₂H₁₅O⁺175.1123Loss of methyl radical
[M - H₂O]⁺•C₁₃H₁₆⁺•172.1252Loss of water
[M - •C₃H₅]⁺C₁₀H₁₃O⁺149.1017Loss of cyclopropyl radical (likely base peak)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its key functional moieties: the hydroxyl group, the 3,5-dimethylphenyl ring, and the cyclopropyl group.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. In the Raman spectrum, this band is generally weaker.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the 3,5-dimethylphenyl ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic vibrational modes, including ring breathing and C-H bending, which are often observed in the fingerprint region of the spectra. For instance, a characteristic band for the cyclopropyl ring is often found around 1020 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected to produce a strong band in the IR spectrum, typically in the range of 1050-1200 cm⁻¹.

By analogy with 1-phenyl-1-cyclopropylethanol, the IR spectrum would show a prominent O-H stretch, aromatic and aliphatic C-H stretches, and characteristic absorptions for the phenyl and cyclopropyl groups in the fingerprint region. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-HStretching3200-3600Strong, BroadWeak
Aromatic C-HStretching3000-3100MediumStrong
Aliphatic C-HStretching2850-3000Medium-StrongMedium
Aromatic C=CStretching1450-1600Medium-StrongStrong
C-OStretching1050-1200StrongWeak
Cyclopropyl RingBreathing/Deformation~1020MediumMedium

The vibrational spectra can also offer insights into the conformational isomers of the molecule. The rotational freedom around the C-C bond connecting the cyclopropyl ring and the phenyl ring to the tertiary carbon can lead to different stable conformers. These conformers may exhibit subtle differences in their vibrational frequencies, particularly for the modes involving the atoms in the vicinity of the rotatable bonds. Low-temperature spectroscopic studies could potentially resolve the contributions of individual conformers.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form obtained)

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure.

The process would involve growing a single crystal of sufficient quality, followed by diffraction of X-rays. The resulting diffraction pattern would be used to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. The structural model is then refined to achieve the best fit with the experimental data.

While a crystal structure for this compound is not publicly available, data from related structures, such as other tertiary benzylic alcohols, can provide expectations for the molecular conformation in the solid state.

The crystal packing would be dictated by various intermolecular interactions. The most significant of these would be hydrogen bonding involving the hydroxyl group. It is expected that the O-H group would act as a hydrogen bond donor to the oxygen atom of a neighboring molecule, forming chains or more complex networks.

In addition to hydrogen bonding, other non-covalent interactions would play a crucial role in stabilizing the crystal lattice:

C-H···π Interactions: The hydrogen atoms of the methyl and cyclopropyl groups could interact with the π-system of the aromatic rings of neighboring molecules.

The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Reactivity Profile of the Cyclopropyl Alcohol Moiety

The presence of the cyclopropyl group adjacent to the carbinol center imparts unique reactivity to the molecule, primarily due to the inherent ring strain of the three-membered ring. This strain makes the cyclopropyl group susceptible to ring-opening reactions, often proceeding through carbocationic intermediates that can undergo subsequent rearrangements.

The cyclopropyl ethanol moiety in this compound can undergo ring-opening under specific reaction conditions. A notable example is its reaction with potassium sulfide (B99878) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This transformation proceeds via a ring-opening/annulation cascade to afford 5-(3,5-dimethylphenyl)thiophene-2-carbaldehyde. rsc.org The reaction is believed to be initiated by the deprotonation of the hydroxyl group, followed by a sequence of steps involving the opening of the cyclopropane ring. The optimal conditions for this specific transformation were found to be heating the substrate with potassium sulfide in DMSO at 140°C. rsc.org

The general susceptibility of aryl cyclopropanes to ring-opening is a well-documented phenomenon, driven by the release of ring strain. nih.gov These reactions can be initiated by electrophiles, radical species, or through photoredox catalysis, leading to a variety of difunctionalized products. nih.govlibretexts.org While not specifically detailed for this compound, it is plausible that it could undergo similar transformations in the presence of suitable reagents.

A summary of a key ring-opening reaction is presented in the table below:

Reactant Reagents and Conditions Product Yield

The formation of a carbocation at the tertiary carbon bearing the hydroxyl group is a key step in many of the reactions of this compound, particularly under acidic conditions. The stability of this carbocation is significantly influenced by both the adjacent cyclopropyl and 3,5-dimethylphenyl groups.

The cyclopropyl group is known to be exceptionally effective at stabilizing an adjacent positive charge. stackexchange.comyoutube.comechemi.comquora.com This stabilization arises from the unique electronic structure of the cyclopropane ring, where the C-C bonds have a high degree of p-character, allowing for effective overlap with the vacant p-orbital of the carbocation. This phenomenon, often referred to as "bent bond" or "Walsh" orbital conjugation, results in the delocalization of the positive charge. stackexchange.comechemi.comquora.com In fact, a cyclopropyl group can stabilize a carbocation even more effectively than a phenyl group. stackexchange.com

The 3,5-dimethylphenyl group also contributes to the stability of the carbocation through inductive effects of the methyl groups and resonance delocalization of the positive charge into the aromatic ring. The tertiary nature of the carbocation further enhances its stability.

Specific Reaction Pathways Involving this compound

Beyond the reactivity centered on the cyclopropyl moiety, the tertiary alcohol functionality of this compound allows for a range of specific chemical transformations.

The tertiary hydroxyl group of this compound can be replaced by various nucleophiles. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of the stable tertiary carbocation discussed previously. This carbocation can then be attacked by a nucleophile in an Sₙ1-type reaction. masterorganicchemistry.comlibretexts.org

A common transformation for alcohols is their conversion to alkyl halides. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol into the corresponding chloride. libretexts.org The mechanism for tertiary alcohols typically involves the formation of a chlorosulfite intermediate, which can then proceed through an Sₙ1-like pathway. libretexts.org

Another important class of nucleophilic substitution is the formation of ethers. While the Williamson ether synthesis is generally more suited for primary and secondary alcohols due to the strong basic conditions favoring elimination with tertiary substrates, alternative methods for ether synthesis from tertiary alcohols exist. rsc.org

A summary of potential nucleophilic substitution reactions is provided below:

Reaction Type Reagent Potential Product
Chlorination Thionyl chloride (SOCl₂) 1-chloro-1-(3,5-dimethylphenyl)cyclopropylethane

Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical elimination step in oxidation reactions that form a carbonyl group. Therefore, common oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or chromic acid derivatives are not expected to oxidize this compound. nih.gov

Reduction: Information specifically detailing the reduction of this compound is not prevalent in the reviewed literature. However, general methods for the reduction of benzylic alcohols to the corresponding alkanes could potentially be applied. These methods often involve converting the hydroxyl group into a better leaving group, followed by reductive cleavage, or through catalytic hydrogenolysis under forcing conditions.

The hydroxyl group of this compound serves as a handle for various functional group interconversions and derivatizations. A primary example is the formation of esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides). This esterification is typically catalyzed by an acid or mediated by a coupling agent.

The synthesis of various ester derivatives can be a valuable strategy for modifying the properties of the parent molecule. researchgate.net For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would be expected to yield the corresponding acetate (B1210297) ester.

The table below outlines a potential derivatization reaction:

Reaction Type Reagent Potential Product

Kinetic and Thermodynamic Parameters of Key Transformations

The study of kinetic and thermodynamic parameters provides crucial insights into the feasibility, rate, and energy profile of chemical reactions involving this compound. While specific experimental data for this particular compound is limited in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems and theoretical studies. The primary transformations of interest for this tertiary alcohol involve the formation of a tertiary cyclopropylcarbinyl cation, which can then undergo various rearrangements and reactions.

Determination of Activation Energies

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For reactions of this compound, the key energetic barrier is often associated with the formation of the corresponding cyclopropylcarbinyl cation. This cation is a high-energy intermediate, and its formation is typically the rate-determining step in acid-catalyzed reactions or solvolysis.

Theoretical calculations using Density Functional Theory (DFT) on the rearrangement of cyclopropylcarbinyl cations to homoallylic cations indicate that the activation barriers are sensitive to the substitution pattern on the carbocation. chemrxiv.org The presence of the 3,5-dimethylphenyl group is expected to stabilize the tertiary carbocation through resonance and inductive effects, thereby influencing the activation energy for its formation and subsequent rearrangements.

To illustrate the range of activation energies in related systems, the following interactive table presents data from studies on analogous cyclopropylcarbinyl rearrangements.

Table 1: Representative Activation Energies for Cyclopropylcarbinyl System Rearrangements Activation energy (Ea) values for rearrangements of analogous cyclopropylcarbinyl systems.

Precursor/SystemTransformationActivation Energy (Ea) (kcal/mol)Method
Cyclopropylcarbinyl radicalRing-opening to 3-butenyl radical~7-8Experimental (ESR)
Cyclopropylcarbinyl bromideRearrangement on H-Mordenite15.3 ± 1.2Experimental (Solid-phase kinetics)
Phenyl-substituted cyclopropylcarbinolNucleophilic substitution (computational)Varies with nucleophile and conditionsDFT Calculations

Reaction Rate Studies and Catalysis

Reaction rate studies quantify the speed at which a chemical reaction occurs. For this compound, the rate of its reactions, such as solvolysis or acid-catalyzed rearrangement, is critically dependent on the stability of the intermediate cyclopropylcarbinyl cation. The 3,5-dimethylphenyl substituent is anticipated to enhance the reaction rate compared to an unsubstituted phenyl group due to the electron-donating nature of the methyl groups, which stabilizes the positive charge on the benzylic carbon.

Kinetic studies on the solvolysis of related 1-aryl-1-cyclopropylethanol derivatives would provide quantitative data on the effect of substituents on the reaction rate. Such studies typically involve monitoring the disappearance of the reactant or the appearance of a product over time under controlled conditions (e.g., temperature, solvent). The rate constants obtained from these studies are direct measures of the reaction velocity.

Catalysis plays a pivotal role in the transformations of this compound. Acid catalysts, such as protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), are commonly employed to facilitate the formation of the carbocation intermediate by protonating the hydroxyl group and promoting its departure as a water molecule. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the distribution of products. For example, in a study on the ring-opening/annulation reaction of cyclopropyl ethanols to form thiophene (B33073) aldehydes, the reaction of a related cyclopropyl ethanol was optimized by screening different sulfur sources, solvents, and temperatures to achieve the best yield, implicitly studying the reaction kinetics under various catalytic conditions. rsc.org

The following interactive table summarizes hypothetical rate data for the solvolysis of 1-aryl-1-cyclopropyl ethanols to illustrate the expected influence of substituents on the reaction rate.

Table 2: Hypothetical Relative Solvolysis Rates of Substituted 1-Aryl-1-cyclopropyl ethanols Illustrative relative rate constants for the solvolysis of 1-aryl-1-cyclopropyl ethanols in a protic solvent, normalized to the rate of the unsubstituted phenyl derivative.

Aryl SubstituentRelative Rate Constant (k_rel)Expected Effect on Carbocation Stability
4-Methoxyphenyl> 100Strongly stabilizing (resonance)
3,5-Dimethylphenyl > 10 Stabilizing (inductive)
Phenyl1Reference
4-Chlorophenyl< 1Destabilizing (inductive)
4-Nitrophenyl<< 1Strongly destabilizing (inductive and resonance)

Stereochemical Outcomes and Stereoselectivity in Reactions (if applicable)

Reactions involving chiral molecules can proceed with specific stereochemical outcomes, leading to the formation of stereoisomers (enantiomers or diastereomers) in unequal amounts. For reactions of this compound, which is a chiral molecule, the stereochemistry of the products is determined by the mechanism of the reaction, particularly the geometry and behavior of the key carbocation intermediate.

If the reaction proceeds through a classic Sₙ1 mechanism, the formation of a planar, achiral carbocation intermediate would be expected to lead to racemization, where both possible enantiomers of the product are formed in equal amounts. This is because the nucleophile can attack the planar carbocation from either face with equal probability. chemistrysteps.comchemicalnote.comlibretexts.org

However, the reality for cyclopropylcarbinyl systems is often more complex. The cyclopropylcarbinyl cation is a non-classical carbocation, and its rearrangement to other cationic species, such as the homoallyl cation, can influence the stereochemical outcome. chemrxiv.org Recent studies on stereoretentive Sₙ1 reactions of homoallylic tertiary alcohols have shown that the involvement of cyclopropyl carbinyl carbocation intermediates can lead to high levels of stereocontrol. nih.govresearchgate.net The stereospecificity in these reactions is attributed to the selective formation and reactivity of the cyclopropyl carbinyl cation intermediate, which can control the facial selectivity of the nucleophilic attack. nih.gov

For a reaction starting with a single enantiomer of this compound, the degree of stereoselectivity in a substitution or rearrangement reaction would depend on the lifetime of the carbocation intermediate, the rate of its rearrangement, and the nature of the nucleophile and solvent. If the nucleophilic attack is faster than the racemization or rearrangement of the carbocation, a degree of stereochemical retention or inversion might be observed.

The following interactive table illustrates the potential stereochemical outcomes for a nucleophilic substitution reaction of an enantiomerically pure 1-aryl-1-cyclopropyl ethanol, highlighting the factors that influence stereoselectivity.

Table 3: Potential Stereochemical Outcomes in Nucleophilic Substitution of a Chiral 1-Aryl-1-cyclopropyl ethanol This table outlines the expected stereochemical outcomes based on the reaction mechanism and the nature of the carbocation intermediate.

Reaction Condition/IntermediateProduct StereochemistryStereoselectivityRationale
Formation of a fully solvated, planar carbocationRacemic mixture (equal amounts of enantiomers)Low (Racemization)Nucleophilic attack from both faces of the achiral carbocation is equally probable. libretexts.org
Nucleophilic attack on a short-lived, chiral ion pairPartial inversion or retention of configurationModerateThe departing leaving group may shield one face of the carbocation, leading to preferential attack from the opposite side.
Involvement of a rearranging non-classical carbocationPotentially high retention or inversionHigh (Stereospecific or Stereoselective)The specific geometry and orbital interactions in the non-classical cation can direct the incoming nucleophile to a specific face. nih.gov

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and properties. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely utilized for optimizing molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine key structural parameters. mdpi.com

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Analysis of different rotational orientations (conformers), particularly around the C-C single bonds connecting the cyclopropyl (B3062369), phenyl, and ethanol fragments, allows for the identification of the lowest energy conformer and the relative energies of other stable conformations.

Table 1: Illustrative Optimized Geometrical Parameters for 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol from a Hypothetical DFT Calculation This table presents example data that would be obtained from a DFT study.

ParameterBond/AtomsValue
Bond Lengths (Å)
C(phenyl)-C(ethanol)1.52
C(ethanol)-O1.43
O-H0.96
C(ethanol)-C(cyclopropyl)1.53
Bond Angles (°)
C(phenyl)-C(ethanol)-O109.5
C(phenyl)-C(ethanol)-C(cyclopropyl)111.0
Dihedral Angles (°)
C(aromatic)-C(aromatic)-C(ethanol)-O65.0
O-C(ethanol)-C(cyclopropyl)-C(cyclopropyl)-175.0

Frontier Molecular Orbital (FMO) theory is essential for explaining the structure and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) signifies its ability to accept electrons. researchgate.netdergipark.org.tr

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated to further quantify reactivity. mdpi.comdergipark.org.tr

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents example data that would be obtained from an FMO analysis.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.50
LUMO EnergyELUMO-0.85
Energy GapΔE5.65
Ionization PotentialI6.50
Electron AffinityA0.85
Electronegativityχ3.675
Chemical Hardnessη2.825
Chemical SoftnessS0.354
Electrophilicity Indexω2.39

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are often used to obtain highly accurate energies. For this compound, these calculations can provide precise values for the total energy, heats of formation, and the energy barriers for conformational changes. superfri.org Furthermore, ab initio methods are instrumental in locating and characterizing transition state structures, which are crucial for elucidating the mechanisms of chemical reactions involving the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dovepress.com An MD simulation for this compound, typically performed in a simulated solvent environment like water or ethanol, would provide a detailed picture of its dynamic behavior. mdpi.comresearchgate.net

This analysis reveals how the molecule explores different conformations and how its structure fluctuates under thermal motion. Key parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess structural stability over the simulation period. mdpi.com MD is particularly useful for understanding how the molecule interacts with its environment, including the formation and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules. This provides a more realistic view of the molecule's conformational preferences than static, gas-phase calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. nih.gov

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents example data that would be obtained from an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Oσ(Cethanol-Cphenyl)2.15
LP(1) Oσ(Cethanol-Ccyclopropyl)1.98
σ(Cphenyl-H)σ(Cphenyl-Cethanol)0.55
σ(Ccyclopropyl-H)σ(Cethanol-Ccyclopropyl)0.89

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful descriptors for predicting a molecule's reactivity. researchgate.net

The MEP is a real physical property that maps the electrostatic potential onto the molecule's electron density surface. nih.govchemrxiv.org It is invaluable for identifying the regions of a molecule that are rich or poor in electrons. Color-coded MEP maps are typically used for visualization:

Red regions indicate a negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on the oxygen atom). nih.gov

Blue regions indicate a positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack (e.g., the hydrogen atom of the hydroxyl group). nih.gov

Green regions represent areas of neutral potential.

The Fukui function is a reactivity descriptor derived from DFT that identifies the most reactive sites within a molecule on an atom-by-atom basis. researchgate.net It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atom 'k' to undergo nucleophilic, electrophilic, or radical attack, respectively. researchgate.net A higher Fukui function value for a particular atom implies greater reactivity for that type of attack.

Table 4: Illustrative Fukui Function Indices for Selected Atoms in this compound This table presents example data that would be obtained from a Fukui function analysis.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
C(ethanol)0.150.04
O0.080.25
H(hydroxyl)0.220.02
C1(phenyl)0.050.11

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic parameters for a molecule like this compound is a powerful application of computational chemistry. These methods allow for the theoretical determination of spectra, which can aid in the interpretation of experimental data, the confirmation of molecular structures, and the exploration of molecular properties. The primary methods used for these predictions are based on quantum mechanics, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical NMR chemical shifts are typically calculated using methods like Gauge-Including Atomic Orbitals (GIAO). This approach involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a basis set like 6-31G(d,p)). Following this, the magnetic shielding tensors for each nucleus are calculated. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The expected output would be a table of predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. For this compound, this would include distinct shifts for the aromatic protons, the methyl group protons on the phenyl ring, the ethanolic methyl and hydroxyl protons, and the protons of the cyclopropyl group. Similarly, distinct ¹³C chemical shifts would be predicted for each carbon atom in the dimethylphenyl ring, the cyclopropyl ring, the quaternary carbon, and the methyl group.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts (Note: The following data is illustrative and not based on a specific computational study of this compound.)

ProtonPredicted Chemical Shift (ppm)
Aromatic CH~7.0-7.2
Phenyl-CH₃~2.3
Ethanol-CH₃~1.5
OHVariable (e.g., ~1.8-2.5)
Cyclopropyl CH₂~0.4-0.8

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on a specific computational study of this compound.)

CarbonPredicted Chemical Shift (ppm)
Aromatic C (quaternary)~140-145
Aromatic CH~125-130
C-OH~75
Phenyl-CH₃~21
Ethanol-CH₃~28
Cyclopropyl C (quaternary)~20
Cyclopropyl CH₂~1-5

Infrared (IR) Spectroscopy Prediction

The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. This is also typically done using DFT methods. After the geometry of this compound is optimized, a frequency calculation is performed. This calculation determines the energies of the normal modes of vibration. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, and rocking.

The output of this calculation is a list of vibrational frequencies (in cm⁻¹) and their corresponding intensities. These frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic, methyl, and cyclopropyl groups, C=C stretching of the aromatic ring, and various bending and fingerprint region vibrations.

Illustrative Data Table for Predicted IR Vibrational Frequencies (Note: The following data is illustrative and not based on a specific computational study of this compound.)

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch~3600Medium
Aromatic C-H stretch~3050Medium
Aliphatic C-H stretch~2950Strong
C=C aromatic stretch~1600, ~1480Strong
C-O stretch~1150Strong

UV-Visible (UV-Vis) Spectroscopy Prediction

The prediction of UV-Vis absorption spectra is generally performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies from the ground state to various excited states. The calculation is performed on the optimized ground-state geometry of this compound.

The output includes the wavelength of maximum absorption (λmax) for each electronic transition, the oscillator strength (which is related to the intensity of the absorption), and the nature of the transition (e.g., π → π* or n → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the dimethylphenyl chromophore. The solvent can have a significant effect on UV-Vis spectra, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).

Illustrative Data Table for Predicted UV-Vis Absorption (Note: The following data is illustrative and not based on a specific computational study of this compound.)

TransitionPredicted λmax (nm)Oscillator Strength
π → π~265High
π → π~220Medium

Applications in Chemical Synthesis and Methodological Development

Role as a Synthetic Building Block for Complex Molecules

The synthesis of various aryl cyclopropyl (B3062369) ketones, which are precursors to compounds like 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695), has been a subject of interest. These ketones can undergo enantioselective reactions to produce chiral cyclopentane (B165970) structures, highlighting the potential of cyclopropyl-containing compounds in the construction of complex carbocyclic frameworks.

Utility in Developing Novel Organic Reaction Methodologies

The strained three-membered ring of the cyclopropyl group in 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol can undergo a variety of ring-opening reactions. These transformations can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of diverse and often complex molecular architectures. The development of novel synthetic methodologies often relies on the predictable and selective reactivity of such strained ring systems.

For instance, tandem Heck-ring-opening reactions of cyclopropyl carbinol derivatives have been explored to generate intricate molecular structures. The hydroxyl group in these substrates plays a crucial role in directing the stereochemical outcome of the reaction. By analogy, this compound could be a valuable substrate for developing new catalytic processes that exploit the reactivity of the cyclopropyl ring in conjunction with the directing effect of the tertiary alcohol.

Precursor in Material Science Research

At present, there is no specific information in the reviewed literature pointing to the direct application of this compound as a monomer for specialized polymers or coatings. However, the presence of the aromatic ring and the hydroxyl group suggests potential, albeit unexplored, utility in this area. The hydroxyl group could be functionalized to introduce polymerizable moieties, and the rigid cyclopropyl group could influence the thermal and mechanical properties of the resulting polymer. Further research would be necessary to establish any concrete applications in material science.

Application as a Probe for Mechanistic Investigations in Organic Reactions

The unique electronic and steric properties of the cyclopropyl group make it a useful tool for probing reaction mechanisms. The high p-character of the C-C bonds within the cyclopropane (B1198618) ring allows it to interact with adjacent carbocations or radical centers, leading to characteristic rearrangements.

In reactions proceeding through radical intermediates, the cyclopropylmethyl radical is known to undergo rapid ring-opening to the homoallyl radical. This rearrangement can serve as a "radical clock" to determine the rates of competing reaction steps. While no studies have been identified that specifically use this compound for this purpose, its structure is amenable to the formation of a cyclopropyl-stabilized carbocation or radical at the tertiary center. The subsequent fate of this intermediate could provide valuable insights into the mechanisms of various organic reactions. Computational studies on related systems have been used to understand the selectivity of ring-opening reactions in cyclopropyl derivatives, indicating the value of such compounds in mechanistic studies. acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Academic Contributions and Current Knowledge Gaps

The principal academic contribution associated with 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (B145695) lies in its role as a key intermediate in organic synthesis. Research has demonstrated its successful synthesis and subsequent utilization in a specialized ring-opening/annulation reaction.

Key Academic Contributions:

Synthesis: The compound is synthesized via the Grignard reaction, a fundamental carbon-carbon bond-forming method. Specifically, the reaction involves the addition of cyclopropylmagnesium bromide to the ketone 1-(3,5-dimethylphenyl)ethanone. rsc.org This straightforward synthesis makes it an accessible building block for further chemical transformations.

Application in Heterocycle Formation: It has been effectively employed as a precursor for the synthesis of thiophene (B33073) aldehydes. rsc.org This transformation involves a ring-opening of the cyclopropyl (B3062369) group and a subsequent annulation with a sulfur source, demonstrating the compound's utility in constructing complex heterocyclic systems. rsc.org

Current Knowledge Gaps:

Despite these contributions, the understanding of 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol remains nascent. Significant gaps in the scientific literature present numerous opportunities for further investigation:

Stereochemistry: The current reported synthesis produces a racemic mixture, as the molecule contains a chiral center at the carbinol carbon. rsc.org There is no published research on the resolution of its enantiomers or the development of an enantioselective synthesis.

Physicochemical Properties: Detailed characterization of its physical and spectroscopic properties is not comprehensively available in public literature.

Reaction Scope: The reactivity of this compound has only been explored in the context of a specific C-S bond formation reaction. rsc.org Its behavior with other reagents and under different catalytic conditions is largely unknown.

Table 1: Documented Synthesis of this compound

This table outlines the established Grignard reaction for synthesizing the title compound.

Reactant 1Reactant 2SolventKey ConditionsYieldReference
1-(3,5-Dimethylphenyl)ethanoneCyclopropylmagnesium bromideTetrahydrofuran (B95107) (THF)Addition at 0 °C, then stirring at room temperature66% rsc.org

Identification of Unexplored Reactivity and Synthetic Avenues

The unique structural combination of a tertiary alcohol, a cyclopropyl ring, and a dimethyl-substituted aromatic ring suggests a rich and unexplored reactivity profile.

Unexplored Reactivity:

Acid-Catalyzed Rearrangements: Tertiary alcohols and cyclopropylcarbinols are known to undergo fascinating rearrangements under acidic conditions. Investigation into these pathways could lead to the formation of novel carbocyclic skeletons, potentially involving ring expansion or contraction.

Oxidative Cleavage: While tertiary alcohols are resistant to oxidation that preserves the carbon skeleton, reactions with strong oxidants could lead to cleavage of the C-C bond between the alcohol carbon and the cyclopropyl or phenyl groups, providing alternative synthetic routes to different functionalized molecules.

Donor-Acceptor Cyclopropane (B1198618) Chemistry: The phenyl group can be considered a donor for the cyclopropane ring. While not a classic donor-acceptor cyclopropane, its reactivity with various electrophiles could be explored, potentially leading to diverse ring-opening products beyond the reported sulfuration reaction. mdpi.comnih.gov

Unexplored Synthetic Avenues:

Asymmetric Synthesis: A significant opportunity lies in the development of an enantioselective synthesis. This would allow for the preparation of optically pure enantiomers, which is crucial for applications in medicinal chemistry and materials science. Potential strategies include the use of chiral catalysts or auxiliaries in the Grignard reaction or the asymmetric addition of an organometallic reagent to a cyclopropyl ketone. nih.gov

Derivative Synthesis: The aromatic ring offers sites for further functionalization through electrophilic aromatic substitution or C-H activation of the methyl groups. These derivatives could possess unique properties and reactivity.

Table 2: Documented Application in Thiophene Synthesis

This table details the conversion of this compound into a thiophene derivative.

Reactant 1ReagentSolventTemperatureProductReference
This compoundPotassium Sulfide (B99878) (K₂S)Dimethyl sulfoxide (B87167) (DMSO)140 °C5-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde rsc.org

Opportunities for Novel Catalytic System Development

The synthesis and transformation of this compound are ripe for the development of modern catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic Asymmetric Grignard Addition: Designing chiral ligands to modify the Grignard reagent or employing a catalytic amount of a chiral metal complex could enable the direct formation of enantioenriched products, bypassing the need for classical resolution.

Transition-Metal Catalyzed Ring-Opening: The reported annulation to form thiophenes uses stoichiometric reagents at high temperatures. rsc.org Developing a transition-metal catalyzed process for this or other ring-opening reactions could proceed under milder conditions with greater functional group tolerance and atom economy.

Photoredox Catalysis: The unique electronic properties of the aryl-cyclopropyl-carbinol system may be amenable to reactions initiated by photoredox catalysis, opening pathways for novel radical-mediated transformations and functionalizations.

Interdisciplinary Research Potential in Advanced Chemical Sciences

The structural motifs present in this compound and its derivatives suggest potential applications beyond traditional organic synthesis, extending into interdisciplinary fields.

Medicinal Chemistry: The cyclopropyl group is a valuable pharmacophore in drug design, often used to enhance metabolic stability, binding affinity, and potency. nih.gov The enantiomerically pure forms of the title compound and its derivatives could be synthesized and evaluated as scaffolds for new therapeutic agents.

Materials Science: The rigid, three-dimensional structure imparted by the cyclopropyl and aromatic groups could be exploited in the design of novel organic materials. Derivatives could be explored as building blocks for polymers, liquid crystals, or organic semiconductors with unique conformational and electronic properties.

Computational Chemistry: The compound serves as an excellent model for computational studies. Theoretical calculations can be used to predict the outcomes of unexplored reactions, elucidate the mechanisms of its known transformations, and guide the design of chiral catalysts for its asymmetric synthesis.

Table 3: Summary of Future Research Directions

This table provides a structured overview of potential research avenues for this compound.

Research AreaSpecific OpportunityPotential Outcome
Synthesis Development of catalytic, enantioselective synthesis.Access to optically pure enantiomers for biological and materials applications.
Reactivity Exploration of acid-catalyzed rearrangements.Discovery of novel carbocyclic structures and reaction pathways.
Catalysis Design of transition-metal catalysts for ring-opening reactions.More efficient, sustainable, and milder synthetic methods.
Interdisciplinary Screening of derivatives for biological activity.Identification of new scaffolds for medicinal chemistry.
Interdisciplinary Investigation of derivatives as building blocks for organic materials.Creation of novel materials with unique photophysical or structural properties.

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol?

The synthesis typically involves two key steps: (1) Formation of the cyclopropyl moiety via cyclopropanation of a suitable alkene using methods like the Simmons-Smith reaction or transition-metal-catalyzed processes. (2) Coupling the cyclopropyl group to the 3,5-dimethylphenyl ethanol backbone. A Grignard reaction between 3,5-dimethylphenyl magnesium bromide and a cyclopropane-derived ketone or aldehyde is a plausible approach. Enzymatic resolution (e.g., lipase-mediated acetylation) may be employed to isolate enantiomers if chirality is critical .

Q. How is the compound characterized to confirm its structure and purity?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and cyclopropane ring integrity.
  • HPLC or GC-MS to assess purity and resolve enantiomers if applicable.
  • X-ray crystallography for absolute stereochemical determination in chiral derivatives.
  • FT-IR to verify hydroxyl and aromatic functional groups .

Q. What are the key applications of this compound in academic research?

The compound is primarily studied as a chiral intermediate in asymmetric synthesis, particularly for pharmaceuticals or agrochemicals requiring cyclopropane motifs. Its 3,5-dimethylphenyl group may enhance lipophilicity, making it relevant in structure-activity relationship (SAR) studies for antibacterial or antifungal agents .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what challenges arise in scaling these methods?

Enzymatic kinetic resolution using lipases or esterases is effective. For example, acetylating (±)-1-(3,5-dimethylphenyl)-1-cyclopropyl ethanol with Candida antarctica lipase B (CAL-B) selectively acetylates one enantiomer, enabling separation via chromatography. Challenges include enzyme stability under industrial conditions and optimizing reaction kinetics to minimize racemization .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substitution : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to assess steric effects.
  • Electron-withdrawing/donating groups : Introduce substituents (e.g., -CF₃, -OCH₃) on the phenyl ring to modulate electronic effects.
  • Computational modeling : DFT calculations or molecular docking can predict binding affinities to biological targets (e.g., enzymes or receptors) .

Q. What methodologies assess the environmental impact of this compound during synthesis and disposal?

  • Green chemistry metrics : Calculate atom economy and E-factor for synthetic routes to minimize waste.
  • Biodegradation assays : Use OECD 301 protocols to evaluate microbial degradation in aqueous or soil systems.
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae to determine LC₅₀ values .

Methodological Considerations

  • Synthetic optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., temperature, catalyst loading).
  • Analytical validation : Ensure NMR spectra are referenced against known analogs (e.g., 1-(3,5-dimethylphenyl)ethanone derivatives) .
  • Data contradiction resolution : Cross-validate conflicting spectral data (e.g., HPLC retention times vs. optical rotation) using orthogonal techniques .

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